molecular formula C12H16F5NO4 B2899031 Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid CAS No. 2253631-86-4

Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid

Cat. No.: B2899031
CAS No.: 2253631-86-4
M. Wt: 333.255
InChI Key: GRAADTMEPAZQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate trifluoroacetic acid (TFA) is a spirocyclic compound featuring a bicyclic [3.3]heptane core with two fluorine atoms at the 6-position, an ethyl ester group, and an amino group. The trifluoroacetic acid likely acts as a counterion, forming a salt to enhance solubility or stability.

Properties

IUPAC Name

ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2.C2HF3O2/c1-2-15-7(14)9(13)3-8(4-9)5-10(11,12)6-8;3-2(4,5)1(6)7/h2-6,13H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAADTMEPAZQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(F)F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-86-4
Record name ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a suitable spirocyclic precursor with ethyl chloroformate and ammonia under controlled conditions to introduce the amino and carboxylate groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate group may produce alcohols.

Scientific Research Applications

Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The spirocyclic structure provides rigidity, which can influence the compound’s overall binding properties.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related spirocyclic esters and salts (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Counterion Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate TFA 6,6-difluoro, ethyl ester TFA C₁₁H₁₆F₂N₂O₂·C₂HF₃O₂ 356.27 (base + TFA) Enhanced lipophilicity due to fluorine; TFA improves solubility in polar solvents
2-Amino-6,6-difluorospiro[3.3]heptane Hydrochloride 6,6-difluoro, free amine HCl C₇H₁₂ClF₂N₂ 206.64 Hydrochloride salt increases water solubility; lacks ester group
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl ester, no fluorine None C₁₁H₂₀N₂O₂ 212.29 tert-butyl ester provides steric bulk; no fluorination reduces electronegativity
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Benzyl ester, oxalate salt Oxalate C₂₂H₃₈N₄O₈ 486.56 Oxalate counterion; diaza spiro structure increases polarity

Biological Activity

Ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate, trifluoroacetic acid is a complex organic compound notable for its unique spirocyclic structure and multiple fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activity, which arises from its structural features and functional groups.

Structural Characteristics

The compound features:

  • Spirocyclic Structure : The spiro[3.3]heptane framework contributes to conformational rigidity.
  • Functional Groups : It includes an ethyl ester, an amino group, and a carboxylate moiety, enhancing its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. Ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate has been studied for its interactions with various biological macromolecules, including proteins and nucleic acids.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes due to its unique binding properties.
  • Receptor Interaction : Its structural features may enhance interaction with various receptors, making it a candidate for drug discovery.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-4-fluorobutanoateFluorinated butanoate structureSimpler structure with less steric hindrance
1-Amino-2-fluoroindolineIndole-based structureExhibits different biological activity due to indole
1-Amino-5-fluoropentaneAliphatic amine with fluorineLess complex; primarily studied for neuroactivity
4-Amino-3-fluorobenzenesulfonamideAromatic sulfonamide structureKnown for anti-inflammatory properties

This table highlights the distinct aspects of ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate, particularly its potential for diverse biological interactions.

Synthesis and Research Findings

The synthesis of ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate typically involves multi-step processes aimed at optimizing yield and stereochemistry. Recent methodologies have improved the efficiency of these synthesis routes, allowing for multigram quantities to be produced effectively .

Case Studies

  • In vitro Studies : Initial in vitro studies have shown that ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate interacts favorably with certain enzyme targets.
    • Study Design : Researchers utilized various enzyme assays to evaluate inhibition rates.
    • Findings : The compound demonstrated significant inhibition against specific targets compared to non-fluorinated analogs.
  • Pharmacological Evaluation : Further pharmacological evaluations indicated that the compound retains biological activity while exhibiting improved solubility and metabolic stability compared to traditional compounds .

Q & A

Q. Stability Data :

ConditionDegradation (%)Major Degradant
25°C, dry<5None detected
40°C/75% RH15–20Hydrolyzed ester

Basic: How does trifluoroacetic acid influence the compound’s physicochemical properties?

Methodological Answer:
TFA acts as a counterion and solubilizing agent:

  • Solubility : Increases aqueous solubility (e.g., 25 mg/mL in H2O with TFA vs. 2 mg/mL as freebase) .
  • pKa Modulation : Lowers the amino group’s pKa from ~9.5 to ~6.8, enhancing protonation in physiological conditions .
  • Chromatography : Use 0.1% TFA in mobile phases to improve LC/MS peak symmetry .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Model transition states for SN2 reactions at the ester group (e.g., B3LYP/6-31G* level) .
  • MD Simulations : Predict solvent effects on reaction rates (e.g., DMSO vs. THF) .
  • Hammett Analysis : Correlate substituent effects (σ values) with experimental kinetic data .

Example :
Simulations predicted a 20% faster hydrolysis rate in polar aprotic solvents, validated by experimental pseudo-first-order kinetics (k = 0.015 min⁻¹ in DMSO) .

Basic: What synthetic impurities are commonly observed, and how are they controlled?

Methodological Answer:

  • Byproducts :
    • Diastereomers : From incomplete stereocontrol during fluorination. Resolve via chiral HPLC .
    • TFA Adducts : Remove via ion-exchange chromatography (e.g., Amberlite IRA-67) .
  • Specifications : Limit impurities to <0.15% (ICH guidelines) using gradient elution HPLC .

Q. Impurity Profile :

ImpurityRRTAcceptable Limit
Des-fluoro analog0.92<0.1%
Ethyl ester hydrolyzate1.05<0.05%

Advanced: How does the compound’s stereochemistry impact its biological activity?

Methodological Answer:

  • Enantiomer Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate R and S forms .
  • Activity Testing : Compare IC50 values for enantiomers in target assays (e.g., R-form showed 10-fold higher D3 receptor binding vs. S-form) .
  • Crystallography : Resolve absolute configuration via anomalous scattering with Cu-Kα radiation .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat due to TFA’s corrosive nature .
  • Ventilation : Use fume hoods to avoid inhalation of volatile TFA (TLV = 0.1 ppm) .
  • Waste Disposal : Neutralize TFA with 10% NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.